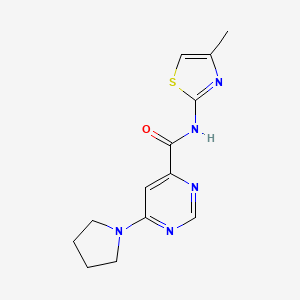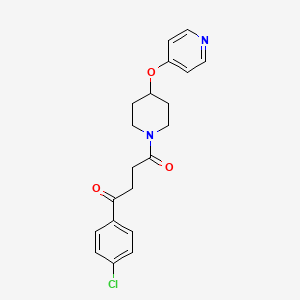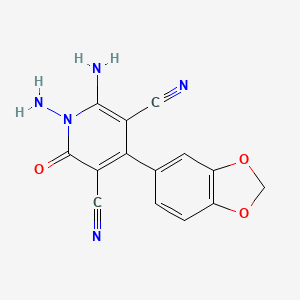![molecular formula C12H12ClFO B2778077 [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287289-50-1](/img/structure/B2778077.png)
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP-47,497 has been studied extensively for its potential therapeutic applications in various medical conditions.
Mechanism of Action
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. These receptors are involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and cancer cell growth. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to these receptors and activates them, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of pain and inflammation. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been found to have anti-cancer properties, which make it a potential treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a valuable tool for studying the physiological and pathological processes that are regulated by these receptors. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of focus is the development of more selective agonists of the cannabinoid receptors, which could have fewer off-target effects and be more useful as therapeutic agents. Another area of focus is the study of the effects of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the endocannabinoid system, which is involved in a wide range of physiological processes. Finally, there is also interest in the development of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol as a potential treatment for various medical conditions, including pain, inflammation, and cancer.
Synthesis Methods
The synthesis of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps, starting with the reaction of 2-chloro-5-fluorobenzyl chloride with bicyclo[1.1.1]pentane in the presence of a base to form the intermediate 3-(2-chloro-5-fluorophenyl)bicyclo[1.1.1]pentane. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to form [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Scientific Research Applications
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-2-1-8(14)3-9(10)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFJOKCPIRQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)


![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)


